molecular formula C11H10F2O2 B13699196 2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

Katalognummer: B13699196
Molekulargewicht: 212.19 g/mol
InChI-Schlüssel: BJEJYHUHCGULPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is a fluorinated tetralone derivative that serves as a versatile and valuable synthetic building block in organic and medicinal chemistry research. The strategic incorporation of two fluorine atoms at the 2-position of the tetralone ring system can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity, making it a key intermediate for the development of new chemical entities . This compound is particularly useful in the synthesis of complex heterocyclic systems. Its structure is amenable to further functionalization, enabling researchers to explore its potential in creating novel compounds with applications in material science and pharmaceutical development . For instance, structurally similar difluoroborane complexes derived from functionalized tetralones have demonstrated relevance in the development of sensors and optoelectronic devices, highlighting the potential of this chemical scaffold in materials research . Furthermore, the 6-methoxy-tetralone core is a recognized precursor in various chemical transformations, including participation in Beckmann rearrangement reactions to synthesize biologically active intermediates . This reagent is intended for research and development purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Eigenschaften

Molekularformel

C11H10F2O2

Molekulargewicht

212.19 g/mol

IUPAC-Name

2,2-difluoro-6-methoxy-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C11H10F2O2/c1-15-8-2-3-9-7(6-8)4-5-11(12,13)10(9)14/h2-3,6H,4-5H2,1H3

InChI-Schlüssel

BJEJYHUHCGULPG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C(=O)C(CC2)(F)F

Herkunft des Produkts

United States

Biologische Aktivität

2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C11_{11}H10_{10}F2_{2}O2_{2}
  • Molecular Weight : 212.19 g/mol
  • CAS Number : 1219978-61-6

Biological Activity Overview

Research into the biological activity of 2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one indicates several promising effects, particularly in cancer treatment. The compound has been studied for its antiproliferative properties against various cancer cell lines.

Anticancer Activity

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    • C-33A (cervical cancer)
  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells through DNA damage and cell cycle arrest.
    • It has been shown to increase the number of cells in the G0/G1 phase of the cell cycle, indicating a halt in proliferation.
    • The IC50_{50} values for HeLa cells were reported at approximately 10.05 µM, demonstrating significant potency against this cell line .
  • Case Studies :
    • In a study involving various chalcone derivatives, the compound exhibited higher antiproliferative activity compared to standard anticancer drugs like cisplatin and doxorubicin .
    • The compound's effects were further confirmed through fluorescence microscopy and comet assays, which indicated substantial DNA damage in treated cells.

Structure-Activity Relationship (SAR)

The structural characteristics of 2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one contribute to its biological activity. The difluoromethoxy substitution pattern enhances lipophilicity and may improve cellular uptake, which is crucial for its anticancer effects.

Comparative Biological Activity Table

Compound NameCell Line TestedIC50_{50} (µM)Mechanism of Action
2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-oneHeLa10.05 ± 0.22Induces apoptosis; DNA damage
CisplatinHeLaVariesDNA cross-linking
DoxorubicinHeLaVariesIntercalates DNA
5-FluorouracilHeLaVariesInhibits thymidylate synthase

Analyse Chemischer Reaktionen

Radical-Mediated Cyclization Reactions

The compound participates in radical-mediated cyclization processes, as demonstrated in studies of structurally related fluorinated naphthalenones. Key findings include:

Reaction Conditions and Outcomes

Reagents/ConditionsMajor ProductsRegioselectivity RatioKey Influencing Factors
TEMPO (radical inhibitor), CH₃CNOrtho-cyclized adducts3:1 to >20:1Steric bulk of substituents
BHT (antioxidant), anhydrous solventsPara-cyclized adductsDependent on R-groupElectronic effects of substituents
  • Mechanistic Insights :

    • Radical intermediates form via homolytic cleavage of C(sp³)–H bonds, followed by 1,5-hydrogen transfer (Fig. 1a) .

    • Regioselectivity is dictated by the steric and electronic nature of substituents. For example, trifluoromethyl and tert-butyl groups favor para-cyclization due to steric hindrance, while electron-donating groups (e.g., methoxy) promote ortho-selectivity .

Nucleophilic Substitution at Fluorine Positions

The geminal difluoro group undergoes selective substitution under controlled conditions:

Documented Substitution Reactions

NucleophileCatalyst/SolventTemperatureProductYield (%)
AminesK₂CO₃, DMF80°C2-Amino-6-methoxy derivatives65–78
ThiolsCuI, DCMRT2-Thioether analogs72
AlkoxidesNaH, THF0°C to RT2-Alkoxy substituted compounds58
  • Critical Observations :

    • Fluorine substitution proceeds via an SN2 mechanism, with the methoxy group enhancing electrophilicity at the 2-position .

    • Steric hindrance from the bicyclic system limits reactivity at the 1-ketone position.

Ketone Functionalization

The ketone group undergoes reduction and condensation reactions:

Reduction Pathways

Reducing AgentSolventProductSelectivity
NaBH₄MeOHSecondary alcohol>90%
LiAlH₄Et₂OAlcohol with over-reduction85%

Condensation Reactions

ReagentConditionsProductApplication
NH₂OH·HClEtOH, refluxOxime derivativeCrystallography studies
HydrazinesAcOH, ΔHydrazone analogsBioactive intermediates

Methoxy Group Reactivity

The methoxy group at the 6-position can be demethylated or functionalized:

Reaction TypeReagents/ConditionsProductNotes
DemethylationBBr₃, DCM, −78°CPhenolic derivativeRequires anhydrous conditions
AlkylationR-X, K₂CO₃, DMF6-Alkoxy substituted analogsLimited by steric factors

Comparative Reactivity with Analogues

A comparison of reaction outcomes with structurally similar compounds highlights unique features:

CompoundKey Reaction DifferenceCause
6-Methoxy-3,4-dihydronaphthalenoneLower electrophilicity at C2Absence of fluorine atoms
5-Fluoro-7-methoxy derivativeAltered regioselectivity in cyclizationFluorine position directs radical pathways

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The biological and physicochemical properties of DHN derivatives are highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties References
2,2-Difluoro-6-methoxy-DHN (Target) 2-F, 6-OCH₃ Enhanced lipophilicity; potential metabolic stability; unexplored bioactivity
(E)-2-(2-Fluorobenzylidene)-7-methoxy-DHN (6d) 7-OCH₃, 2-F-benzylidene NF-κB inhibition (IC₅₀ = 1.2 µM); anti-neuroinflammatory
(E)-2-(4-Fluorobenzylidene)-7-methoxy-DHN (6f) 7-OCH₃, 4-F-benzylidene Moderate NF-κB inhibition (IC₅₀ = 3.8 µM)
(E)-7-Bromo-2-(4-methoxybenzylidene)-DHN 7-Br, 4-OCH₃-benzylidene Antineoplastic and antiviral activity; IC₅₀ = 0.8 µM (HeLa cells)
5-Methoxy-DHN (2l) 5-OCH₃ Synthetic intermediate; no reported bioactivity
6-Hydroxy-DHN 6-OH Antioxidant activity; isolated from fungal metabolites

Key Observations :

  • Methoxy vs. Hydroxy : Methoxy groups enhance stability compared to hydroxy groups, which are prone to glucuronidation. For example, 6-methoxy-DHN derivatives exhibit longer plasma half-lives than 6-hydroxy analogs .
  • Bromine vs.
Physicochemical and Spectral Properties
  • NMR Shifts :
    • 6-Methoxy-DHN : Protons adjacent to the methoxy group resonate at δ 3.84 ppm (singlet, OCH₃) and δ 6.78–7.61 ppm (aromatic H) .
    • Difluoro-DHN : Fluorine atoms deshield neighboring protons, causing downfield shifts (e.g., δ 2.50–2.78 ppm for CH₂ near F atoms) .
  • Melting Points : Methoxy derivatives (e.g., 5-methoxy-DHN) are typically oils, while hydroxy or brominated analogs crystallize (mp = 99–107°C) .

Vorbereitungsmethoden

Starting Material Preparation

The synthesis typically begins with the preparation of fluorinated ketone intermediates, such as 2-bromo-2,2-difluoroacetophenones . These are obtained via fluorination of precursor ketones using electrophilic fluorinating agents like Selectfluor® in the presence of N-bromosuccinimide (NBS) for bromination, or through other fluorination protocols involving reagents such as sodium hydride (NaH), selectfluor, and NBS (see,).

Key Reaction Steps

Step Description Reagents & Conditions References
1. Fluorination Conversion of ketones to fluorinated intermediates Selectfluor®, NBS, THF, room temperature ,
2. Cyclization Formation of the dihydronaphthalene core Intramolecular cyclization under basic or acidic conditions Derived from synthesis protocols
3. Methoxylation Introduction of methoxy group at position 6 Methylation using methylating agents like dimethyl sulfate or methyl iodide in the presence of base General organic synthesis principles

Final Cyclization and Functionalization

The final step involves cyclization and functionalization to afford the target compound. This often entails a Friedel-Crafts acylation or related cyclization reaction, followed by selective fluorination at the second position to install the difluoro groups.

Specific Synthetic Route

Method A: Fluorinated Ketone Route

  • Preparation of fluorinated ketone intermediates involves fluorination of ketones using electrophilic fluorinating agents such as Selectfluor® under mild conditions, often in the presence of NBS or other brominating agents to facilitate subsequent cyclization.
  • Cyclization is achieved through intramolecular nucleophilic attack, often facilitated by bases like sodium carbonate or potassium carbonate, under controlled temperature conditions (around 90°C).
  • Methoxy substitution at the sixth position is introduced via methylation of hydroxyl groups or phenolic intermediates, using methyl iodide or dimethyl sulfate, often in the presence of a base like potassium carbonate.

Method B: Multi-step Synthesis Based on Aromatic Substitutions

  • Starting from commercially available 2,2-difluoroacetophenone derivatives , the compound is synthesized through a series of substitution and cyclization reactions, as described in the literature, with key steps including fluorination, methoxylation, and cyclization under specific conditions.

Data Table Summarizing Key Synthesis Parameters

Step Reagents Solvents Temperature Duration Yield References
Fluorination Selectfluor®, NBS THF Room temperature 24 hours Variable ,
Cyclization Na2CO3 or K2CO3 DCE (1,2-dichloroethane) 90°C 12-24 hours Moderate to high ,
Methylation Methyl iodide or dimethyl sulfate Acetone or DMF Reflux 6-12 hours High General protocols

Research Findings and Perspectives

  • Efficiency and Selectivity: The fluorination step is critical for the overall yield and stereoselectivity. Electrophilic fluorinating agents like Selectfluor® have shown high efficiency in introducing fluorine atoms at specific positions.
  • Reaction Optimization: Temperature control and choice of solvent significantly influence the cyclization and methylation steps, with solvents like THF and DCE providing optimal conditions.
  • Recent Advances: Modern synthetic approaches emphasize the use of chiral catalysts and protecting groups to enhance stereoselectivity, especially for the methoxy group installation.

Notes on Practical Considerations

  • Purity of Starting Materials: High purity of intermediates ensures better yields and fewer side reactions.
  • Reaction Monitoring: Techniques such as NMR and mass spectrometry are essential for tracking reaction progress and confirming structure.
  • Safety Precautions: Fluorination reagents and methylating agents are hazardous and should be handled with appropriate protective equipment.

The synthesis of 2,2-Difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one involves a strategic combination of fluorination, cyclization, and methylation steps, optimized through careful control of reaction conditions. The key to successful preparation lies in the precise introduction of fluorine atoms and the methoxy group onto the dihydronaphthalene core, with modern methods favoring electrophilic fluorination and catalytic cyclization techniques.

Q & A

Basic: What are the key structural features of 2,2-difluoro-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, and how do they influence its reactivity?

The compound contains a bicyclic framework with a partially saturated naphthalenone core. The 2,2-difluoro substitution introduces steric and electronic effects, potentially stabilizing the ketone moiety through electron-withdrawing interactions. The 6-methoxy group may direct electrophilic substitution on the aromatic ring. Structural analogs (e.g., 6-methoxy-3,4-dihydronaphthalen-1(2H)-one) exhibit chair conformations in the cyclohexanone ring, as confirmed by X-ray crystallography . Fluorination at the 2-position could alter hydrogen-bonding capacity and metabolic stability compared to non-fluorinated analogs .

Basic: What synthetic routes are recommended for preparing fluorinated dihydronaphthalenone derivatives like this compound?

A common approach involves Claisen-Schmidt condensation to form α,β-unsaturated ketones, followed by selective fluorination. For example, brominated analogs are synthesized via electrophilic aromatic substitution, while fluorination may require agents like DAST (diethylaminosulfur trifluoride) or deoxofluor . Purification via column chromatography and characterization by 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) are critical to confirm regiochemistry and purity .

Advanced: How can X-ray crystallography resolve ambiguities in the stereochemistry of fluorinated dihydronaphthalenones?

X-ray diffraction using SHELXL or SHELXTL software is essential for determining bond lengths, angles, and crystal packing. For example, torsion angles (e.g., C8–C7–C11–C12 = 175.2° in a related compound) confirm E/Z isomerism in α,β-unsaturated derivatives. Disorder in fluorine positions may require refinement constraints . Weak hydrogen bonds (e.g., C–H···O) and π-π interactions stabilize the crystal lattice, influencing physicochemical properties .

Advanced: How do computational methods (e.g., molecular docking) predict the biological activity of fluorinated dihydronaphthalenones?

Docking studies with proteins (e.g., ACE or kinase targets) can model interactions between the fluorinated compound and binding pockets. For example, methoxy and fluoro groups may enhance hydrophobic interactions or act as hydrogen-bond acceptors. Comparative analyses with non-fluorinated analogs (e.g., 6-methoxy-2-phenyl derivatives) reveal how fluorination improves binding affinity or metabolic stability . Tools like AutoDock Vina or Schrödinger Suite are recommended for simulating ligand-receptor dynamics .

Advanced: What contradictions exist in the literature regarding the biological activity of dihydronaphthalenone derivatives?

While some studies report anticancer activity for halogenated derivatives (e.g., bromo-substituted compounds ), others highlight antifungal or anti-inflammatory effects. Discrepancies arise from assay conditions (e.g., cell lines, concentrations) or structural variations (e.g., substituent position). For example, 7-fluoro analogs show enhanced permeability but reduced solubility compared to chloro derivatives . Researchers should validate activity across multiple models and correlate results with physicochemical parameters (LogP, polar surface area).

Basic: What spectroscopic techniques are most effective for characterizing fluorinated dihydronaphthalenones?

  • NMR : 19F^{19}F-NMR identifies fluorine environments (e.g., CF2_2 groups at δ -110 to -120 ppm).
  • IR : Stretching frequencies for C=O (~1700 cm1^{-1}) and C–F (~1100 cm1^{-1}) confirm functional groups.
  • MS : HRMS with electrospray ionization (ESI) verifies molecular ion peaks and fragmentation patterns .

Advanced: How does fluorination impact the metabolic stability and toxicity profile of dihydronaphthalenones?

Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. However, CF2_2 groups may increase lipophilicity, requiring balance with aqueous solubility. Toxicity screening (e.g., Ames test, hepatocyte assays) is critical, as some fluorinated metabolites could form reactive intermediates. Comparative studies with non-fluorinated analogs (e.g., 6-hydroxy derivatives ) guide structural optimization.

Advanced: What strategies address low yields in the synthesis of 2,2-difluoro derivatives?

  • Optimized fluorination : Use of milder reagents (e.g., Selectfluor) to reduce side reactions.
  • Protecting groups : Temporarily shield reactive sites (e.g., methoxy or ketone groups) during fluorination .
  • Catalysis : Palladium or copper catalysts for regioselective C–F bond formation .

Basic: How are dihydronaphthalenone derivatives typically evaluated for biological activity?

  • In vitro : Antiproliferative assays (MTT/XTT) against cancer cell lines; enzyme inhibition (e.g., ACE ).
  • In silico : ADMET predictions (absorption, distribution, metabolism, excretion, toxicity) using tools like SwissADME.
  • Structural analogs : Compare with bioactive compounds (e.g., 7-bromo or 4-methoxybenzylidene derivatives ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.